

Brequinar (BQR): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BQR-695
Cat. No.: B15604774

[Get Quote](#)

For Research Use Only

Abstract

Brequinar (BQR), also known as DuP-785 or NSC 368390, is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] As the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is critical for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[3][4] By inhibiting DHODH, Brequinar effectively depletes the cellular pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation.[3][5] This mechanism underlies its activity as an immunosuppressive, anti-cancer, and antiviral agent.[1][4] This document provides a comprehensive technical overview of Brequinar's mechanism of action, quantitative data, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action

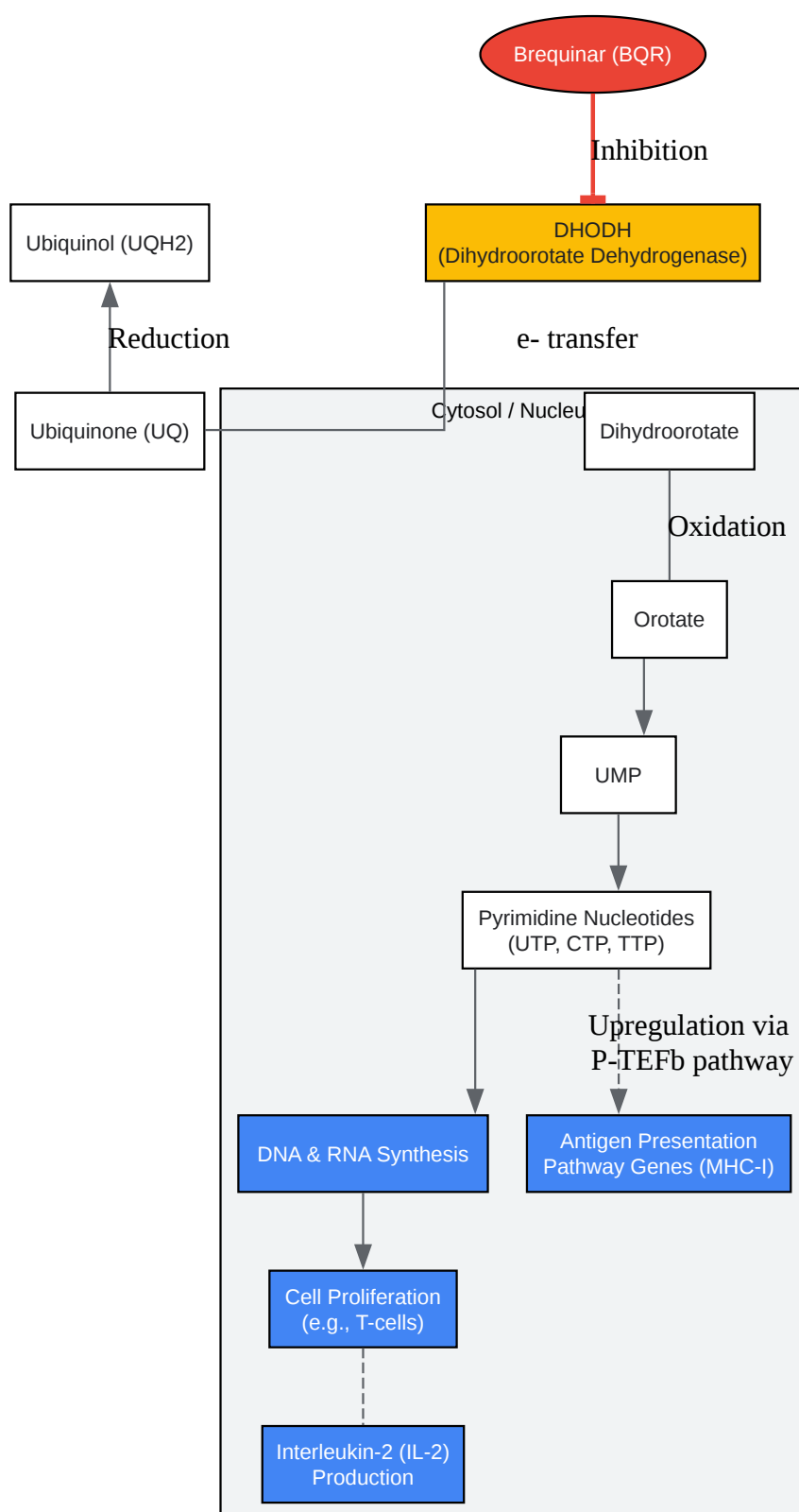
Brequinar exerts its biological effects by non-competitively inhibiting dihydroorotate dehydrogenase (DHODH).[6] This enzyme is localized to the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, UTP,

and TTP).[3][4] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for clonal expansion, making them especially sensitive to DHODH inhibition.[7]

Brequinar's inhibition of DHODH leads to a reduction in pyrimidine nucleotides, which in turn suppresses DNA and RNA synthesis, thereby halting the proliferation of these rapidly dividing cells.[3]

Signaling and Metabolic Pathway

The primary signaling pathway affected by Brequinar is the de novo pyrimidine biosynthesis pathway. The downstream consequences of its inhibition are profound, leading to cell cycle arrest and the suppression of immune cell function.



[Click to download full resolution via product page](#)

Caption: Brequinar's inhibition of DHODH blocks pyrimidine biosynthesis.

Quantitative Data

Brequinar is a highly potent inhibitor of DHODH, with low nanomolar activity against the human enzyme. Its efficacy can be observed across various cell-based assays.

Parameter	Species/Cell Line	Value	Reference(s)
IC ₅₀ (DHODH Inhibition)	Human	~10-20 nM	[2][6][8]
Rat	367 nM	[6]	
IC ₅₀ (Antiviral - EV71)	-	82.40 nM	
IC ₅₀ (Antiviral - EV70)	-	29.26 nM	[4]
IC ₅₀ (Antiviral - CVB3)	-	35.14 nM	[4]
ED ₅₀ (AML Cell Differentiation)	-	~1 μM	[2]
Inhibition of PHA-stimulated PBMC activation	Human	Begins at 1 μM (10 ⁻⁶ M)	[3]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to evaluate the efficacy and mechanism of Brequinar.

In Vitro T-Cell Proliferation Assay

This protocol assesses Brequinar's ability to inhibit the proliferation of stimulated T-lymphocytes.

1. Cell Isolation and Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

- Wash the isolated PBMCs twice with RPMI-1640 medium.
- Resuspend cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Count the cells and adjust the concentration to 1×10^6 cells/mL.

2. Assay Setup:

- Plate 100 µL of the cell suspension (1×10^5 cells) into each well of a 96-well flat-bottom plate.
- Prepare serial dilutions of Brequinar in complete medium. Add 50 µL of the Brequinar dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Add 50 µL of a T-cell mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
- The final volume in each well should be 200 µL.

3. Incubation and Proliferation Measurement:

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
- Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
- Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a scintillation counter.
- Results are expressed as counts per minute (CPM), and the percentage of inhibition is calculated relative to the stimulated vehicle control.

DHODH Enzyme Activity Assay

This protocol measures the direct inhibitory effect of Brequinar on DHODH enzymatic activity.

1. Enzyme and Reagent Preparation:

- Use recombinant human DHODH.

- Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
- Prepare stock solutions of dihydroorotate, Brequinar, and the electron acceptor, such as 2,6-dichloroindophenol (DCIP) or Coenzyme Q10.

2. Assay Procedure:

- In a 96-well plate, add the assay buffer, recombinant DHODH, and varying concentrations of Brequinar.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding dihydroorotate and the electron acceptor.
- Monitor the reduction of the electron acceptor spectrophotometrically. For DCIP, this is measured by the decrease in absorbance at 600 nm.

3. Data Analysis:

- Calculate the rate of reaction for each Brequinar concentration.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general workflow for assessing the anticancer activity of Brequinar in a murine model.

1. Cell Line and Animal Model:

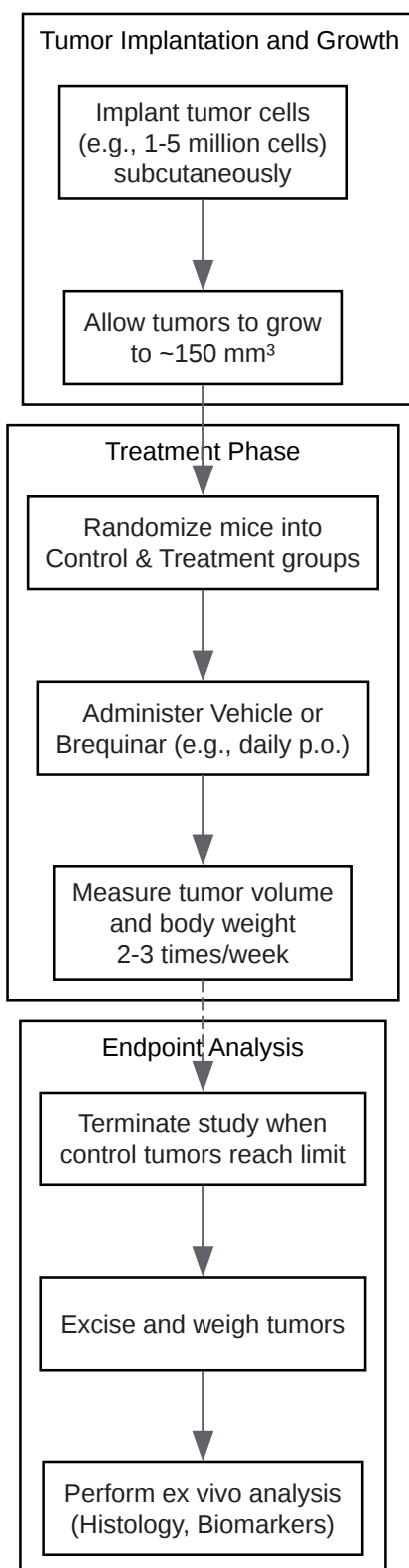
- Select a suitable human cancer cell line (e.g., HCT 116, CFPAC-1).^{[9][10]}
- Use immunocompromised mice (e.g., NOD-SCID or nude mice).
- Subcutaneously implant 1-5 x 10⁶ tumor cells into the flank of each mouse.

2. Dosing and Monitoring:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Brequinar via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.

3. Endpoint and Analysis:

- The study can be terminated when tumors in the control group reach a predetermined size limit.
- Excise the tumors at the end of the study for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Plot the mean tumor volume over time for each group to assess treatment efficacy.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing in vivo antitumor efficacy.

Conclusion

Brequinar is a well-characterized and highly potent inhibitor of DHODH, making it an invaluable tool for research in immunology, oncology, and virology. Its specific mechanism of action allows for the targeted investigation of the role of de novo pyrimidine biosynthesis in various disease models. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Brequinar in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Brequinar - Wikipedia \[en.wikipedia.org\]](#)
- [2. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience \[toocris.com\]](#)
- [3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
- [6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. selleckchem.com \[selleckchem.com\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation \[elifesciences.org\]](#)
- To cite this document: BenchChem. [Brequinar (BQR): A Technical Guide for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15604774/docs#brequinar-bqr-a-technical-guide-for-research-applications\]](https://www.benchchem.com/product/b15604774/docs#brequinar-bqr-a-technical-guide-for-research-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)